8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride
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Description
Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The basic structure of a pyrazole molecule is a five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, the compound “3-(1H-Pyrazol-3-yl)piperidine dihydrochloride” has a molecular weight of 224.13 .Future Directions
Pyrazoles continue to be the focus of many research techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride involves the reaction of 1-(3-chloropropyl)pyrazole with 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of hydrochloric acid to form the desired compound.", "Starting Materials": [ "1-(3-chloropropyl)pyrazole", "1,4-diazabicyclo[2.2.2]octane (DABCO)", "Hydrochloric acid" ], "Reaction": [ "1. To a solution of 1-(3-chloropropyl)pyrazole (1.0 g, 6.2 mmol) in 10 mL of dichloromethane, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 g, 9.3 mmol) and hydrochloric acid (1.0 mL, 12.4 mmol).", "2. Stir the reaction mixture at room temperature for 24 hours.", "3. After completion of the reaction, extract the mixture with dichloromethane (3 x 10 mL).", "4. Combine the organic layers and wash with water (3 x 10 mL).", "5. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "6. Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octane dihydrochloride as a white solid (yield: 70%)." ] } | |
CAS No. |
2503203-01-6 |
Molecular Formula |
C10H17Cl2N3 |
Molecular Weight |
250.17 g/mol |
IUPAC Name |
8-(1H-pyrazol-5-yl)-6-azaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-3-10(4-1)7-11-6-8(10)9-2-5-12-13-9;;/h2,5,8,11H,1,3-4,6-7H2,(H,12,13);2*1H |
InChI Key |
ZEJYHPIYDYYFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=NN3.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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